Retinyl beta-glucuronide

Übersicht

Beschreibung

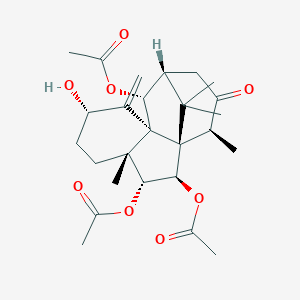

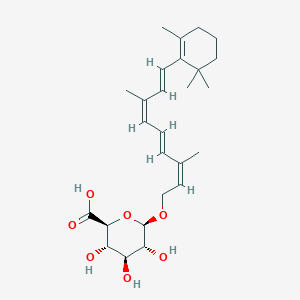

Retinyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A . It is regarded as a detoxification product of retinoic acid, but it plays several roles in the functions of vitamin A . It can serve as a source of retinoic acid and may be a vehicle for transport of retinoic acid to target tissues .

Synthesis Analysis

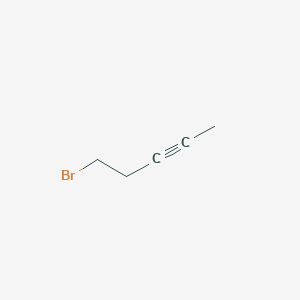

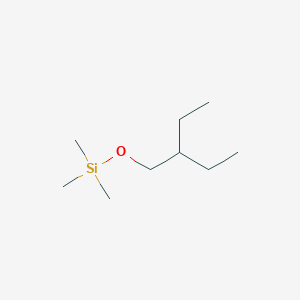

This compound is synthesized from retinol . All-trans-retinol reacts with methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-beta-D-glucopyran)uronate in the presence of Ag2CO3 to give the triacetate methyl ester of this compound . Hydrolysis of this ester with sodium methylate in methanol gives retinyl beta-D-glucuronide in about 15% yield .Molecular Structure Analysis

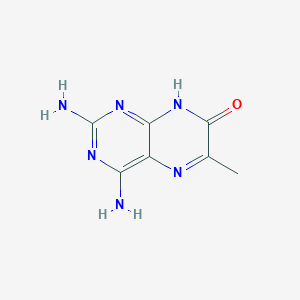

The molecular formula of this compound is C26H38O7 . The average mass is 462.576 Da and the monoisotopic mass is 462.261749 Da .Chemical Reactions Analysis

This compound is extensively hydrolyzed by bacterial beta-glucuronidase to retinol . It is also synthesized in vitro when rat liver microsomes are incubated with uridinediphosphoglucuronic acid and either retinol or retinoic acid .Wissenschaftliche Forschungsanwendungen

Presence in Human Blood : Retinyl beta-glucuronide is a normal endogenous component of human blood, with a mean serum concentration of approximately 6.8 nmol/L in adults. This compound is characterized by its mass spectrum, hydrolysis by beta-glucuronidase, and chromatographic behavior (Barua, Batres, & Olson, 1989).

Inhibitory Effects on Mammary Gland Development : Both Retinoyl beta-glucuronide and this compound inhibit prolactin-induced morphological developments in cultured mouse mammary glands and reduce DNA synthesis. They exhibit minimal toxicity at lower concentrations, suggesting potential as cancer chemopreventive agents (Mehta, Barua, Olson, & Moon, 1991).

Growth-Promoting Activity : Retinyl beta-D-glucuronide supports the growth of vitamin A-deficient rats when administered intraperitoneally, indicating its role in vitamin A metabolism and its potential therapeutic applications (Barua & Olson, 1987).

Induction of Cell Differentiation : this compound induces granulocytic differentiation of HL-60 cells in vitro, showing potential for therapeutic applications in leukemia and other cancers (Gallup, Barua, Furr, & Olson, 1987).

Treatment of Skin Disorders : Topically applied this compound is effective in treating acne without the side effects associated with retinoic acid. Its potential teratogenicity varies with administration mode and species (Barua, 1997).

Glucuronidation in Liposomal Membranes : Studies on the kinetics of UDP-glucuronosyltransferase-catalyzed biosynthesis of Retinyl beta-D-glucuronide suggest its importance in mediating retinoic acid metabolism and function (Salyers, Cullum, & Zile, 1993).

Interaction with Retinoid Binding Proteins : this compound does not compete for binding with cytosolic retinoic acid or retinol binding proteins, indicating a unique mechanism of action independent of these proteins (Mehta, Barua, Olson, & Moon, 1992).

Immunomodulatory Effects : this compound affects human peripheral blood T-lymphocyte subpopulations and natural killer (NK) cells, indicating potential applications in immunotherapy (Prabhala, Maxey, Hicks, & Watson, 1989).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13-/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHVRAMISWFIRU-GMBUFXMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinyl beta-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

16639-19-3 | |

| Record name | Retinylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016639193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)